1-(Bromomethyl)-3-chloro-2-methylbenzene
Overview
Description
1-(Bromomethyl)-3-chloro-2-methylbenzene is an organic compound with the molecular formula C8H8BrCl It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group, a chlorine atom, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Bromomethyl)-3-chloro-2-methylbenzene can be synthesized through the bromination of 3-chloro-2-methyltoluene. The process typically involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-3-chloro-2-methylbenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding alcohols, amines, or thioethers.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, due to the presence of electron-donating and electron-withdrawing groups.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and thiols (RSH). The reactions are typically carried out in polar solvents like water or alcohols.
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are used. These reactions are often conducted in the presence of catalysts like iron(III) chloride (FeCl3).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) and reducing agents like hydrogen gas (H2) with palladium on carbon (Pd/C) are commonly used.
Major Products Formed
Nucleophilic Substitution: Formation of alcohols, amines, and thioethers.
Electrophilic Aromatic Substitution: Formation of nitro, sulfonic acid, and halogenated derivatives.
Oxidation and Reduction: Formation of carboxylic acids and alkanes.
Scientific Research Applications
1-(Bromomethyl)-3-chloro-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-3-chloro-2-methylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The presence of the chlorine atom and the methyl group on the benzene ring influences the compound’s reactivity and selectivity in electrophilic aromatic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
1-(Bromomethyl)-4-chlorobenzene: Similar structure but with the chlorine atom in the para position.
1-(Bromomethyl)-2-methylbenzene: Lacks the chlorine atom, making it less reactive in electrophilic aromatic substitution.
1-(Chloromethyl)-3-chloro-2-methylbenzene: Contains a chloromethyl group instead of a bromomethyl group, affecting its reactivity.
Uniqueness
1-(Bromomethyl)-3-chloro-2-methylbenzene is unique due to the presence of both bromomethyl and chlorine substituents on the benzene ring. This combination of substituents enhances its reactivity and makes it a versatile intermediate in organic synthesis. The compound’s ability to undergo a wide range of chemical reactions makes it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
1-(bromomethyl)-3-chloro-2-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrCl/c1-6-7(5-9)3-2-4-8(6)10/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORGIHYDPMFXTEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601274371 | |
Record name | 1-(Bromomethyl)-3-chloro-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601274371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90369-76-9 | |
Record name | 1-(Bromomethyl)-3-chloro-2-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90369-76-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Bromomethyl)-3-chloro-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601274371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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